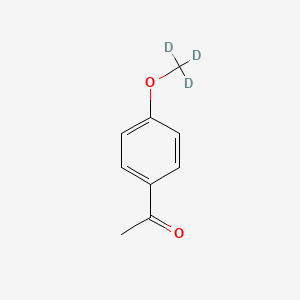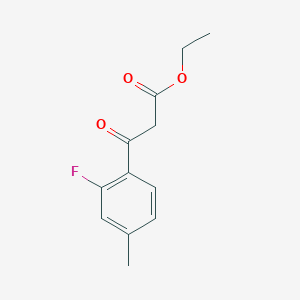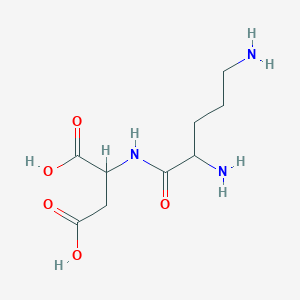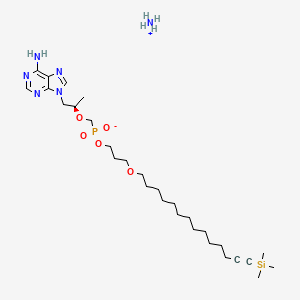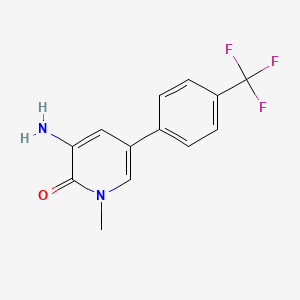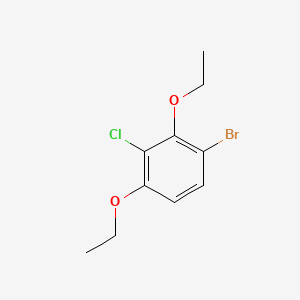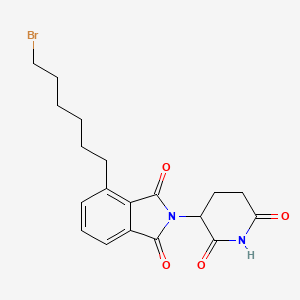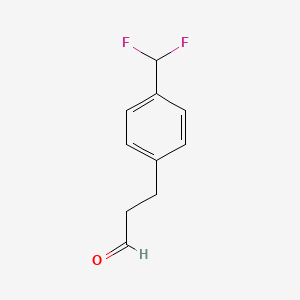![molecular formula C20H25NO4 B14771448 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is a complex organic compound with the molecular formula C18H23NO4. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[321]oct-2-ene typically involves multiple steps
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This step forms the bicyclo[3.2.1]octane structure.
Introduction of the Boc Group: The nitrogen atom in the bicyclic core is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures the nitrogen remains unreactive in subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and chromatography are employed to ensure the final product’s purity .
化学反应分析
Types of Reactions
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aryl halides, bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.
作用机制
The mechanism of action of 8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity to enzymes or receptors. The methoxycarbonylphenyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .
相似化合物的比较
Similar Compounds
8-Boc-3,8-diazabicyclo[3.2.1]octane: Similar bicyclic structure but with two nitrogen atoms.
8-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene: Contains a boronic acid ester group instead of the methoxycarbonylphenyl group.
Uniqueness
8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the Boc group and the methoxycarbonylphenyl group allows for targeted modifications, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C20H25NO4 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-methoxycarbonylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)25-19(23)21-14-9-10-15(21)12-13(11-14)16-7-5-6-8-17(16)18(22)24-4/h5-8,11,14-15H,9-10,12H2,1-4H3 |
InChI 键 |
WRKYHJGKERBHHE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=CC=C3C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


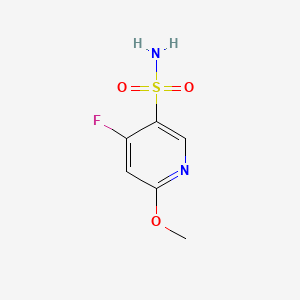
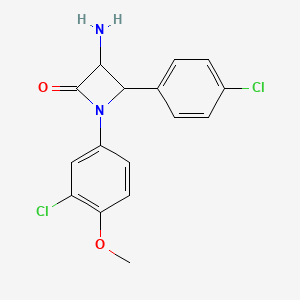
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

